molecular formula C6H11NS2 B2733232 (S)-4-Isopropylthiazolidine-2-thione CAS No. 42163-70-2; 76186-04-4

(S)-4-Isopropylthiazolidine-2-thione

Cat. No.: B2733232
CAS No.: 42163-70-2; 76186-04-4
M. Wt: 161.28
InChI Key: CWIZUGZKLJDJLE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Isopropylthiazolidine-2-thione (CAS: 76186-04-4) is a chiral heterocyclic compound with the molecular formula C₆H₁₁NS₂ and a molecular weight of 161.28 g/mol. It features a five-membered thiazolidine ring substituted with an isopropyl group at the 4-position and a thione group at the 2-position . This compound is widely used as a chiral auxiliary in asymmetric synthesis, particularly in the diastereoselective preparation of phosphoramidates and phosphonamidates for antiviral prodrugs . Its synthesis involves the reaction of (S)-valinol with carbon disulfide under stringent conditions, requiring extended reaction times (up to 72 hours) to ensure complete conversion from intermediates like 1,3-oxazolidin-2-thione .

Properties

IUPAC Name

(4S)-4-propan-2-yl-1,3-thiazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIZUGZKLJDJLE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CSC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CSC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

(S)-4-Isopropylthiazolidine-2-thione serves as a building block for synthesizing more complex molecules. It is particularly valuable in asymmetric synthesis due to its chiral nature, which allows for the creation of specific stereoisomers essential in pharmaceutical development. The compound has been used as a chiral auxiliary in the diastereoselective synthesis of aryloxy phosphoramidate prodrugs of 3′-deoxy-2′,3′-didehydrothymidine monophosphate (d4TMP), which are being investigated for their anti-HIV activity .

Biology

Research indicates that this compound exhibits potential biological activities , particularly antimicrobial and antioxidant effects. Its mechanism of action involves forming covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and modulating biological pathways . Studies have shown that it acts as an inhibitor of xanthine oxidase, an enzyme involved in uric acid production, showcasing its potential therapeutic applications in treating conditions related to oxidative stress .

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent . Its unique structural features allow it to interact with various biological targets, making it a candidate for developing drugs aimed at infections and oxidative stress-related conditions . The compound's effectiveness as a chiral auxiliary enhances the stereochemical purity of drug intermediates, which is crucial for ensuring the desired biological activity of the final pharmaceutical products .

Industry

In industrial applications, this compound is utilized in:

  • Agricultural Chemistry : As an intermediate in synthesizing agrochemicals, it enhances crop protection by acting as a biopesticide.
  • Food Industry : It serves as a flavoring agent, contributing to the sensory profile of food products.
  • Analytical Chemistry : Employed as a reagent in various analytical techniques to aid in detecting and quantifying chemical substances.
  • Material Science : Investigated for its potential in creating novel materials with improved thermal stability and mechanical strength .

Case Study 1: Synthesis of Aryloxy Phosphoramidate Prodrugs

A study published by Arbelo Roman et al. demonstrated the successful use of this compound as a chiral auxiliary in synthesizing aryloxy phosphoramidate prodrugs of d4TMP. The research highlighted that these prodrugs exhibited higher antiviral activity compared to their diastereomeric counterparts, underscoring the importance of chirality in drug efficacy .

Case Study 2: Antioxidant and Antimicrobial Properties

Another research article explored the antimicrobial and antioxidant properties of this compound. The findings indicated that the compound could inhibit bacterial growth effectively while also demonstrating significant antioxidant activity through its ability to scavenge free radicals .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) (R)-4-Isopropylthiazolidine-2-Thione
  • Structural Difference : The enantiomeric counterpart of the S-isomer, differing only in the configuration at the 4-position.
  • Synthetic Utility : While the S-isomer is predominantly used in asymmetric synthesis, the R-isomer serves as a control in stereochemical studies. Market analyses indicate separate production scales for both enantiomers due to their distinct roles in chiral resolution .
  • Application: Limited reported use compared to the S-isomer, highlighting the importance of stereochemistry in auxiliary-driven reactions .
(b) (S)-4-Phenylthiazolidine-2-Thione
  • Structural Difference : Substitution of the isopropyl group with a phenyl group.
  • Electronic Properties : The phenyl group introduces stronger electron-withdrawing effects, altering ligand-metal interactions in chiral silver clusters. This modification enhances circular dichroism (CD) and circularly polarized luminescence (CPL) signals compared to the isopropyl analogue .
  • Application: Used in ligand-protected metal clusters for chiroptical materials, whereas the isopropyl variant is more common in organophosphorus chemistry .
(c) 1,3,4-Oxadiazole-2-Thione Derivatives
  • Structural Difference : Replaces the thiazolidine ring with a 1,3,4-oxadiazole ring.
  • Tautomeric Stability : Like thiazolidine-2-thiones, oxadiazole-2-thiones favor the thione tautomer (by 9.6–12.1 kcal/mol in gas/aqueous phases) due to resonance stabilization. However, their synthesis involves acylhydrazides and carbon disulfide, differing from thiazolidine routes .
  • Bioactivity : Demonstrated antibacterial and antitubercular activity, unlike the primarily synthetic-use thiazolidine derivatives .

Physicochemical Properties Comparison

Compound Molecular Formula Melting Point (°C) Key Functional Groups Application Domain Reference
(S)-4-Isopropylthiazolidine-2-thione C₆H₁₁NS₂ 73 Thione, Thiazolidine Asymmetric synthesis
(S)-4-Phenylthiazolidine-2-thione C₉H₉NS₂ 89–91 Thione, Aromatic ring Chiroptical materials
5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thione C₇H₅N₃OS 162–164 Thione, Oxadiazole Antimicrobial agents

Market and Production Insights

  • Global Demand : this compound holds a niche market driven by antiviral prodrug research, with TCI America pricing at $8500/25g .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-4-Isopropylthiazolidine-2-thione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of thiourea derivatives with α-halo ketones or aldehydes. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture yields structurally similar thiazolidinones . Key parameters include temperature (reflux conditions), solvent polarity (DMF enhances cyclization), and stoichiometric ratios (excess sodium acetate neutralizes HCl byproducts). Yields often range from 60–80%, but impurities like unreacted thiourea may require recrystallization from DMF-ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the thione tautomer via sulfur-induced deshielding (C2 thione carbon at ~200 ppm in ¹³C NMR) and isopropyl group splitting patterns .
  • FT-IR : Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3200 cm⁻¹ (N-H stretch) verify the thiazolidine-2-thione core .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation. Long-term storage in DMF or DMSO solutions is discouraged due to gradual hydrolysis; lyophilized solids are more stable .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity during synthesis, and how is chiral integrity validated?

  • Methodological Answer :

  • Chiral Catalysis : Use (S)-proline-derived catalysts in asymmetric cyclization to minimize racemization .
  • Validation : Chiral HPLC (e.g., Chiralpak IC column, hexane/isopropanol mobile phase) confirms enantiomeric excess (>99% for pharmaceutical-grade applications) .
  • Circular Dichroism (CD) : CD spectra at 220–250 nm distinguish the (S)-enantiomer via Cotton effects .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to targets like thyroid peroxidase (PDB ID: 2HZT) or dopamine receptors, leveraging the thione’s sulfur for hydrogen bonding .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values in antimicrobial assays .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antitumor vs. dopamine inhibition)?

  • Methodological Answer :

  • Assay Standardization : Compare results across cell lines (e.g., HeLa vs. SH-SY5Y) under controlled O₂ levels, as thione redox activity may vary .
  • Metabolite Profiling : LC-MS identifies reactive intermediates (e.g., sulfonic acid derivatives) that may off-target non-cancer cells .
  • Dose-Response Curves : Use Hill slope analysis to distinguish primary (therapeutic) vs. secondary (toxic) effects .

Q. How are reactive intermediates managed during large-scale synthesis to prevent exothermic hazards?

  • Methodological Answer :

  • Process Control : Slow addition of α-bromo ketones to thiourea suspensions in ice-cold THF minimizes heat generation .
  • In-Line Monitoring : ReactIR tracks intermediate formation (e.g., isothiocyanate peaks at 2100 cm⁻¹) to optimize quenching .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

  • Methodological Answer : Discrepancies arise from:

  • Strain Variability : Gram-positive bacteria (e.g., S. aureus) are more susceptible due to thicker peptidoglycan layers retaining thione derivatives .
  • Culture Media : Serum albumin in rich media binds thiones, reducing bioavailability. Use Mueller-Hinton broth for standardized MIC assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.